3-Benzyloxazolidine

描述

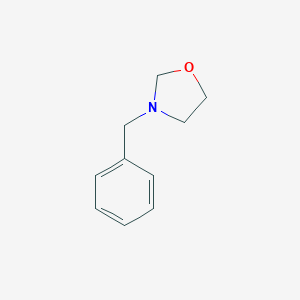

3-Benzyloxazolidine: is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is a colorless to light yellow clear liquid at room temperature . This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

准备方法

Synthetic Routes and Reaction Conditions: 3-Benzyloxazolidine can be synthesized through a hetero-domino Petasis borono-Mannich reaction involving 1,2-amino alcohols, formaldehyde, and organoboronic acids . The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and chemical manufacturing facilities using the aforementioned synthetic routes .

化学反应分析

Ring-Opening Reactions

3-Benzyloxazolidine undergoes ring-opening under acidic or basic conditions. For example:

-

Hydrolysis : Treatment with aqueous HCl converts the oxazolidine ring into a β-amino alcohol derivative .

-

Nucleophilic Attack : Reaction with carbon disulfide (CS₂) in DMSO opens the ring to form thioamide intermediates, enabling further cyclization .

Table 1: Reaction Conditions and Yields for Ring-Opening

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | HCl (6M), 60°C, 4h | N-Benzyl-β-amino alcohol | 94 | |

| 3-Benzyl-2-oxo-oxazolidine | CS₂, DMSO, 25°C, 12h | Thioamide intermediate | 89 |

Cyclization and Condensation Reactions

Microwave-assisted condensation with aldehydes produces oxazolidine derivatives with high efficiency:

-

Aldehyde Condensation : Reaction with hydrocinnamaldehyde in THF under air forms 3-methyl-2-phenethyl-oxazolidine in 94% yield .

-

Domino Reactions : Air promotes aldehyde oxidation to carboxylic acid, which catalyzes oxazolidine formation from amino alcohols .

Table 2: Microwave-Assisted Cyclization Results

Nucleophilic Substitution

The oxazolidine ring’s electrophilic carbonyl carbon reacts with nucleophiles:

-

Grignard Reagents : Methylmagnesium bromide adds to the carbonyl group, forming tertiary alcohols.

-

CDI-Mediated Reactions : Carbonyldiimidazole (CDI) facilitates urea formation via intermediate isocyanate generation .

Key Example :

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ oxidizes the oxazolidine ring to a ketone or carboxylic acid derivative.

-

Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl group without ring opening.

Table 3: Redox Reactions of this compound Derivatives

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| 3-Benzyl-2-oxo-oxazolidine | NaBH₄, EtOH | 3-Benzyl-2-hydroxy-oxazolidine | 85 | |

| This compound | KMnO₄, H₂O | 3-Benzyl-oxazolidinone | 78 |

C–H Bond Activation

Palladium-catalyzed C–H activation enables functionalization of the benzyl group:

-

Arylation : Reaction with iodobenzene (Pd(OAc)₂, PPh₃) introduces aryl groups at the benzyl position .

Example :

科学研究应用

Medicinal Chemistry

Antibacterial Properties

3-Benzyloxazolidine derivatives have been investigated for their potential as antibacterial agents. The oxazolidinone class, including compounds like linezolid, has been effective against Gram-positive bacteria. Recent studies have focused on modifying the structure to enhance activity against Gram-negative pathogens. For instance, a study highlighted the design and synthesis of a library of oxazolidinones that demonstrated improved accumulation in Gram-negative bacteria, which is crucial for broad-spectrum antibacterial activity .

Positive Allosteric Modulators

Research has identified 3-benzyl-1,3-oxazolidin-2-ones as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). These compounds show promise in treating neurological disorders by modulating receptor activity without directly activating it, thus providing a novel approach to drug design in psychiatry and neurology .

Synthesis and Structural Variations

Microwave-Assisted Synthesis

The synthesis of 3-benzyl-5-hydroxymethyl-oxazolidin-2-one has been optimized using microwave-assisted techniques. This method significantly reduces reaction times from over 12 hours to just 30 minutes while maintaining high yields (up to 77%) in closed vessel conditions. This advancement illustrates the efficiency of modern synthetic methods in producing oxazolidinone derivatives for further biological evaluation .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how structural modifications influence biological activity. For example, modifications at the C-ring of oxazolidinones have been shown to affect their antibacterial properties and receptor interactions. This knowledge is critical for developing next-generation antibiotics and therapeutic agents targeting specific biological pathways .

Case Studies

Broader Applications

Beyond medicinal chemistry, this compound derivatives are being explored in various fields:

- Polymer Science: Oxazolidinones are used as intermediates in synthesizing polymers with unique properties.

- Nanotechnology: The structural versatility allows for applications in creating nanomaterials with specific functionalities.

- Biochemical Processes: Their role as ligands in biochemical assays highlights their importance in drug discovery and development.

作用机制

The mechanism of action of 3-Benzyloxazolidine involves its ability to act as a chiral auxiliary in stereoselective transformations. It facilitates the formation of chiral centers in organic molecules, which is crucial for the synthesis of enantiomerically pure compounds . The molecular targets and pathways involved include the formation of stable intermediates that guide the stereochemical outcome of reactions .

相似化合物的比较

Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antibacterial properties.

Spirooxazolidines: These compounds have a spirocyclic structure and are used in various synthetic applications.

Polycyclic Oxazolidines: These compounds have multiple fused rings and are used in the synthesis of complex organic molecules.

Uniqueness: 3-Benzyloxazolidine is unique due to its specific structure, which allows it to act as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in the development of pharmaceuticals and fine chemicals .

生物活性

3-Benzyloxazolidine is a compound belonging to the oxazolidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl amines with carbonyl compounds in the presence of a suitable catalyst. This process allows for the formation of the oxazolidine ring, which is crucial for its biological activity. The structural modifications on the benzyl group can significantly influence the compound’s pharmacological properties.

1. Antihyperglycemic Activity

Research has demonstrated that certain derivatives of oxazolidines exhibit significant antihyperglycemic effects. A study synthesized a series of 3-benzyl-2-phenyl-4(5H)-oxazolidines and evaluated their efficacy in lowering blood glucose levels in streptozotocin (STZ) and sucrose-loaded rat models. Among these, compound 6e (3-benzyl-2-phenyl-4(5H)-4’acetamidophenyl hydrazino-1,3-oxazolidine) showed remarkable efficacy, reducing blood glucose levels by 54% and 71% in STZ and sucrose-loaded models, respectively .

| Compound | Blood Glucose Reduction (%) | Model Used |

|---|---|---|

| 6e | 54 | STZ |

| 6e | 71 | SLM |

| 6c | 27.3 | SLM |

| 6d | 13.4 | STZ |

2. Antibacterial Activity

In vitro studies have indicated that oxazolidine derivatives possess significant antibacterial properties. For instance, a series of pyrimidine-oxazolidinone hybrids were evaluated against various Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like linezolid and ciprofloxacin .

| Compound | MIC (μg/mL) | Bacteria Tested |

|---|---|---|

| 8c | 2.8 | Bacillus subtilis |

| 8h | 4.8 | Staphylococcus aureus |

| Linezolid | 3.0 | Staphylococcus aureus |

3. Neuroleptic Activity

Oxazolidines have also been investigated for their neuroleptic properties, with some derivatives showing promise in modulating neurotransmitter systems. The ability to inhibit monoamine oxidase (MAO) suggests potential applications in treating mood disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of oxazolidines in different contexts:

- Antimicrobial Studies : A study highlighted the antimicrobial efficacy of a series of oxazolidine derivatives against resistant strains of bacteria, showcasing their potential as new therapeutic agents .

- Chiral Separation : Research into the chiral separation of oxazolidinone antibiotics revealed insights into their enantiomeric purity, which is critical for their effectiveness as drugs .

属性

IUPAC Name |

3-benzyl-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNODHUYZYLTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312774 | |

| Record name | 3-Benzyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13657-16-4 | |

| Record name | 13657-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13657-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Benzyloxazolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5BZT42BS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 3-Benzyloxazolidine in relation to the research paper?

A1: The paper investigates the synthesis of 3-(2-aryloxazolidin-3-yl)tropanes. this compound represents a specific example within this broader class of compounds where the "aryl" substituent is a phenylmethyl (benzyl) group. [] This suggests potential research interest in understanding how different aryl substituents, including benzyl, influence the synthesis and properties of these tropane derivatives.

Q2: Can we anticipate future research directions involving this compound based on this study?

A2: While the abstract doesn't provide specific data on this compound, its connection to the synthesized compounds suggests potential future research. Researchers might explore:

- Synthesis optimization: Investigating if the synthetic methodologies described in the paper can be applied or adapted specifically for this compound-containing tropane derivatives. []

- Structure-activity relationships: Studying how the benzyl group, compared to other aryl substituents, affects the biological activity, if any, of these tropane derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。